3-Chloro-2-phenoxyaniline
Overview
Description
3-Chloro-2-phenoxyaniline is an organic compound with the molecular formula C12H10ClNO. It is characterized by the presence of a chloro group, a phenoxy group, and an aniline moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-phenoxyaniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-chloroaniline with phenol under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The product is then purified through recrystallization or distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted anilines.
Scientific Research Applications
3-Chloro-2-phenoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of biochemical assays and as a probe in molecular biology studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Industry: It is employed in the production of agrochemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 3-chloro-2-phenoxyaniline involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s phenoxy and chloro groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-Phenoxyaniline: Lacks the chloro group, making it less reactive in certain substitution reactions.
4-Chloro-2-phenoxyaniline: The chloro group is positioned differently, affecting its reactivity and applications.
3-Chloro-4-phenoxyaniline: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness: 3-Chloro-2-phenoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-chloro-2-phenoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFXXXPXOSABGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3169-75-3 | |
Record name | 3-chloro-2-phenoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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